Ethyl L-asparaginate
Overview
Description
Ethyl L-asparaginate is an ester derivative of the amino acid L-asparagine. It is a compound of interest due to its potential applications in various fields, including pharmaceuticals, food industry, and biochemical research. The compound is characterized by its ability to participate in a variety of chemical reactions, making it a versatile intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl L-asparaginate can be synthesized through the esterification of L-asparagine with ethanol in the presence of an acid catalyst. The reaction typically involves heating L-asparagine with ethanol and a strong acid such as sulfuric acid or hydrochloric acid. The reaction conditions must be carefully controlled to avoid hydrolysis of the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include steps for purification, such as recrystallization or chromatography, to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Ethyl L-asparaginate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to produce L-asparagine and ethanol.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester derivative.
Amidation: this compound can react with amines to form amide derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Amidation: Amines and coupling agents such as carbodiimides.
Major Products:
Hydrolysis: L-asparagine and ethanol.
Transesterification: Various ester derivatives depending on the alcohol used.
Amidation: Amide derivatives of L-asparagine.
Scientific Research Applications
Ethyl L-asparaginate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development, particularly in targeting metabolic disorders.
Industry: Utilized in the food industry to reduce acrylamide formation in starchy foods during cooking processes.
Mechanism of Action
The mechanism of action of ethyl L-asparaginate involves its hydrolysis to L-asparagine, which then participates in various metabolic pathways. L-asparagine is an essential amino acid for protein synthesis and cellular function. The hydrolysis reaction is catalyzed by enzymes such as asparaginase, which converts this compound to L-asparagine and ethanol. This reaction is crucial in the context of its antineoplastic activity, as it depletes asparagine levels in cancer cells, leading to cell death.
Comparison with Similar Compounds
Ethyl L-asparaginate can be compared with other ester derivatives of amino acids, such as:
Mthis compound: Similar in structure but with a methyl group instead of an ethyl group.
Ethyl L-glutaminate: An ester derivative of L-glutamine, another amino acid.
Ethyl L-alaninate: An ester derivative of L-alanine.
Uniqueness: this compound is unique due to its specific applications in reducing acrylamide formation in foods and its potential therapeutic uses in targeting metabolic pathways in cancer cells. Its ability to undergo various chemical reactions also makes it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
ethyl (2S)-2,4-diamino-4-oxobutanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-2-11-6(10)4(7)3-5(8)9/h4H,2-3,7H2,1H3,(H2,8,9)/t4-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCCUHKCQDSJPK-BYPYZUCNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC(=O)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60178890 | |
Record name | Ethyl L-asparaginate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60178890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24184-58-5 | |
Record name | L-Asparagine ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24184-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl L-asparaginate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024184585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl L-asparaginate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60178890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl L-asparaginate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.866 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.